3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine (PTP) class of heterocyclic molecules, characterized by fused pyrazole, triazole, and pyrimidine rings. Its structure includes a 4-fluorophenyl group at the 7-position and a naphthalen-2-ol moiety at the 2-position (Figure 1). These substituents confer unique physicochemical properties: the fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group on naphthalene may improve solubility and hydrogen-bonding interactions with biological targets .
PTP derivatives are extensively studied as adenosine receptor (AR) antagonists, kinase inhibitors, and anticancer agents .
Properties
IUPAC Name |
3-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFZPFQZCRPYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs share the PTP core but differ in substituents, leading to variations in receptor affinity, selectivity, and therapeutic applications. Below is a detailed comparison:
Key Observations:
Substituent Impact on Selectivity :
- Hydrophobic groups (e.g., 3-(4-methoxyphenyl)propyl in SCH442416) enhance A2AAR binding via hydrophobic pocket interactions .
- Polar groups (e.g., naphthalen-2-ol in the target compound) may improve solubility but reduce blood-brain barrier penetration compared to SCH58261 .
Therapeutic Potential: Fluorophenyl-containing analogs (e.g., SCH-412348, Compound 9) show dual activity in neurological disorders and oncology, suggesting the target compound may share similar polypharmacology .
Biological Activity
The compound 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol represents a complex heterocyclic structure that integrates multiple pharmacophoric elements, potentially leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a pyrazolo-triazolo-pyrimidine scaffold. The inclusion of a fluorophenyl group enhances its electronic properties, which can influence its biological activity. The molecular formula is with a molecular weight of approximately 298.32 g/mol.
Biological Activity Overview
Research indicates that compounds within the pyrazolo-triazolo-pyrimidine class exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
- Cytotoxic Effects : Studies have shown that derivatives of pyrazolo-triazolo-pyrimidines demonstrate potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's IC50 values in these cell lines range from 45 to 97 nM, indicating strong activity compared to standard chemotherapeutics like cisplatin .
-
Mechanisms of Action :
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways through the caspase cascade (caspase 3/7, 8, and 9), leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Inhibition of Cyclin-Dependent Kinase 2 (CDK2) has been identified as a critical mechanism by which this compound induces cell cycle arrest and subsequent apoptosis .
- Autophagy Activation : Studies suggest that the compound may also trigger autophagy through mechanisms involving Beclin-1 expression and mTOR inhibition .
Selective Targeting
The unique structure of this compound allows it to selectively target specific cellular pathways involved in tumorigenesis. Its ability to inhibit CDK2 makes it an attractive candidate for further development as an anticancer agent.
Data Table: Biological Activities
| Activity Type | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 45–97 | Apoptosis via caspases |
| Cytotoxicity | HCT-116 (Colon Cancer) | 6–99 | CDK2 inhibition |
| Autophagy Activation | MCF-7 | N/A | Increased Beclin-1; mTOR inhibition |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer activity of various pyrazolo-triazolo-pyrimidine derivatives. The most potent compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of cisplatin. Mechanistic studies revealed that this compound induced apoptosis through caspase activation and inhibited NF-kB signaling pathways .
- Inhibition of CDK2 : Another study focused on the synthesis and evaluation of CDK2 inhibitors derived from pyrazolo-triazolo-pyrimidines. The findings indicated that these compounds could effectively halt cell proliferation in cancer cell lines by targeting the CDK2 pathway, leading to enhanced apoptosis .
Q & A
Q. What are the established synthetic routes for 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol, and what are the critical reaction conditions?
Answer: The compound can be synthesized via demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane (DCM). For example, a similar pyrazolo-triazolo-pyrimidine derivative was synthesized by treating a methoxy-substituted intermediate with 5 equivalents of BBr₃ in DCM at room temperature for 4 hours, yielding 86% after hydrolysis and purification . Key conditions include:
- Reagent: BBr₃ (1 M in DCM) for demethylation.
- Solvent: DCM for inert reaction conditions.
- Purification: Recrystallization from methanol or ethanol.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Demethylation | BBr₃, DCM, 4 h, RT | 86% |
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related triazolo-pyrimidine derivatives, SC-XRD provided bond length precision (mean C–C = 0.004 Å) and validated the fused heterocyclic core . Complementary techniques include:
Q. What preliminary biological activities have been reported for structurally similar compounds?
Answer: Analogous pyrazolo-triazolo-pyrimidines show activity as adenosine receptor antagonists (e.g., A2A receptor inhibition) . Other derivatives target enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), implicated in nucleotide metabolism . Assays include:
- Radioligand binding assays for receptor affinity.
- Enzyme inhibition assays (e.g., spectrophotometric monitoring of HGPRT activity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in demethylation steps?
Answer: Optimization strategies:
- Reagent stoichiometry: Increasing BBr₃ equivalents (e.g., from 5 to 7 eq.) may enhance demethylation efficiency .
- Solvent selection: Anhydrous DCM minimizes side reactions.
- Temperature control: Prolonged reaction times (>6 h) at 0–5°C improve selectivity for the naphthol group .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Answer: Discrepancies may arise from:
- Structural variations: Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl) alter receptor binding .
- Assay conditions: Differences in buffer pH, cofactors, or cell lines (e.g., HEK293 vs. CHO cells for receptor studies) .
Methodological resolution: - Cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Compare crystal structures of ligand-receptor complexes to identify binding mode variations .
Q. What strategies are recommended for improving the solubility and bioavailability of this compound?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., sulfonic acid or PEG chains) at the naphthol position without disrupting the core pharmacophore .
- Formulation: Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility .
- Prodrug design: Mask the naphthol group as a phosphate ester for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
